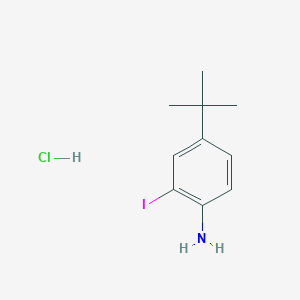

4-(tert-Butyl)-2-iodoaniline hydrochloride

Beschreibung

BenchChem offers high-quality 4-(tert-Butyl)-2-iodoaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butyl)-2-iodoaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-tert-butyl-2-iodoaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXCAAFRTIWKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 4-tert-Butyl-2-iodoaniline Hydrochloride

The following technical guide details the chemical identity, synthesis, characterization, and applications of 4-tert-butyl-2-iodoaniline hydrochloride . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.

Core Identity & Physicochemical Specifications

Executive Summary

4-tert-Butyl-2-iodoaniline (CAS: 128318-63-8 for free base) is a critical halogenated aniline intermediate used primarily in the synthesis of pharmacophores via transition-metal-catalyzed cross-coupling reactions. The presence of the ortho-iodine atom provides a highly reactive handle for Pd-catalyzed transformations (e.g., Suzuki-Miyaura, Sonogashira), while the bulky para-tert-butyl group modulates lipophilicity and steric environment, often improving the metabolic stability of final drug candidates. The hydrochloride salt form is frequently generated to enhance stability and solubility during storage and handling.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

The following table consolidates the precise molecular data for both the free base and the hydrochloride salt.

| Property | Free Base | Hydrochloride Salt |

| Systematic Name | 4-tert-Butyl-2-iodoaniline | 4-tert-Butyl-2-iodoaniline hydrochloride |

| CAS Number | 128318-63-8 | 1799421-08-1 |

| Molecular Formula | C₁₀H₁₄IN | C₁₀H₁₅ClIN |

| Molecular Weight | 275.13 g/mol | 311.59 g/mol |

| Appearance | Red/Brown viscous oil or low-melting solid | Off-white to pale grey crystalline solid |

| Solubility | DCM, EtOAc, MeOH, DMSO | Water (moderate), DMSO, Methanol |

| SMILES | CC(C)(C)C1=CC(I)=C(N)C=C1 | CC(C)(C)C1=CC(I)=C(N)C=C1.[H]Cl |

Synthetic Pathways & Manufacturing

High-purity synthesis of 4-tert-butyl-2-iodoaniline relies on the regioselective electrophilic iodination of 4-tert-butylaniline. Because the para position is blocked by the tert-butyl group, iodination occurs exclusively at the ortho position relative to the activating amino group.

Diagram 1: Synthesis Workflow

Caption: Regioselective ortho-iodination pathway followed by hydrochloride salt formation.

Protocol A: Benzyltrimethylammonium Dichloroiodinate Method (High Yield)

This method is preferred for laboratory-scale synthesis due to its high regioselectivity and operational simplicity [1].

-

Reagents:

-

4-tert-Butylaniline (1.0 eq)

-

Benzyltrimethylammonium dichloroiodinate (BnEt₃N·ICl₂) (1.05 eq)

-

Calcium Carbonate (CaCO₃) (2.0 eq)

-

Solvent: CH₂Cl₂ / MeOH (2:1 ratio)

-

-

Procedure:

-

Dissolve 4-tert-butylaniline in the solvent mixture.[1]

-

Add CaCO₃ followed by BnEt₃N[1]·ICl₂.

-

Stir the suspension at room temperature for 3–4 hours. Monitor by TLC (Hexanes/EtOAc).

-

Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

-

Purification: Redissolve in ether, wash with 5% NaHSO₃ (to remove excess iodine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Yield: Typically 85–90% (Red/Orange oil).

-

Protocol B: Oxidative Iodination (Green Chemistry)

This method utilizes hydrogen peroxide and potassium iodide, avoiding heavy organic ammonium salts [2].

-

Reagents:

-

4-tert-Butylaniline (1.0 eq)

-

Potassium Iodide (KI) (1.0 eq)

-

H₂O₂ (30% aq) (2.0 eq)

-

Acid catalyst (H₂SO₄) in Methanol.

-

-

Procedure:

-

Dissolve aniline in MeOH and add H₂SO₄.

-

Add KI, followed by slow addition of H₂O₂.

-

Stir at room temperature until conversion is complete.

-

Mechanism: In situ generation of electrophilic iodine species (I⁺).

-

Protocol C: Conversion to Hydrochloride Salt

-

Dissolve the purified free base (from Protocol A or B) in anhydrous Diethyl Ether or 1,4-Dioxane.

-

Cool to 0°C.

-

Add 4.0 M HCl in Dioxane dropwise (1.1 eq).

-

A white/off-white precipitate will form immediately.

-

Filter the solid, wash with cold ether, and dry under vacuum.

Quality Control & Characterization

To ensure the integrity of the intermediate for downstream applications, the following spectral data should be verified.

| Technique | Specification / Observed Data [2] |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.61 (d, J=2.2 Hz, 1H, Ar-H3), 7.16 (dd, J=8.3, 2.2 Hz, 1H, Ar-H5), 6.68 (d, J=8.3 Hz, 1H, Ar-H6), 1.25 (s, 9H, t-Bu).[2] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 144.2, 143.2, 135.6, 126.5, 114.4, 84.5 (C-I), 33.8 (C-quat), 31.4 (CH₃). |

| Mass Spectrometry | HRMS (ESI+): Calc for C₁₀H₁₅IN [M+H]⁺: 276.024. Found: 276.02. |

| Purity Check | HPLC: >98% (Area). Free iodine content must be <0.1%. |

Applications in Drug Discovery

The 2-iodo moiety serves as a "privileged handle" for constructing indole-based pharmacophores and biaryl systems.

Key Application: Indole Synthesis via Sonogashira/Cyclization

A primary use of 4-tert-butyl-2-iodoaniline is the synthesis of 2-substituted indoles, a scaffold found in numerous kinase inhibitors and GPCR ligands [3].

Diagram 2: Drug Scaffold Synthesis

Caption: Transformation of the iodoaniline into an indole scaffold via sequential coupling and cyclization.

Experimental Insight: In the Sonogashira coupling, the free amino group (-NH₂) does not require protection if mild bases (e.g., Et₃N) are used. However, for the subsequent cyclization to the indole, the use of TBAF (Tetrabutylammonium fluoride) or gold catalysts promotes the nucleophilic attack of the nitrogen onto the alkyne [3].

Handling & Stability

-

Storage: The hydrochloride salt is hygroscopic and light-sensitive.[3] Store at 2–8°C in amber vials under an inert atmosphere (Argon/Nitrogen).

-

Stability: The free base oxidizes slowly in air, turning dark brown (liberation of I₂). The HCl salt significantly retards this oxidation.

-

Safety:

-

GHS Classification: Irritant (Skin/Eye), Acute Tox. (Oral).

-

Precaution: Avoid contact with strong oxidizers. In case of skin contact, wash with sodium thiosulfate solution to reduce any free iodine, then soap and water.

-

References

-

Tobe, Y., et al. (2001). "Carbon Networks Based on Dehydrobenzoannulenes. 4. Synthesis of 'Star' and 'Trefoil' Graphdiyne Substructures." The Journal of Organic Chemistry, 66(13), 4543–4551. Link

-

Zupan, M., et al. (2004).[4] "Nonmetal-Catalyzed Iodination of Arenes with Iodide and Hydrogen Peroxide." Synthesis, 2004(11), 1869–1873. Link

-

Suzuki, N., et al. (2003).[5] "Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction." Chemical and Pharmaceutical Bulletin, 51(10), 1170–1173.[5] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. 4-tert-Butylaniline | 769-92-6 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Solvent Selection for 4-(tert-Butyl)-2-iodoaniline Hydrochloride

Executive Summary & Chemical Architecture

This guide provides a technical analysis of the solubility characteristics of 4-(tert-Butyl)-2-iodoaniline hydrochloride . Unlike simple anilines, this molecule exhibits a complex "push-pull" solubility behavior driven by the competition between its highly lipophilic substituents (tert-butyl and iodine) and its ionic ammonium chloride "head group."

Understanding this duality is critical for:

-

Reaction Solvent Selection: Ensuring homogeneity during nucleophilic substitutions or transition-metal catalyzed couplings (e.g., Suzuki-Miyaura).

-

Purification Strategy: Exploiting the solubility differential between the salt and free base for high-purity isolation without chromatography.

Structural Solubility Analysis

The molecule consists of two distinct domains:

-

Hydrophobic Domain: The 4-tert-butyl group and the 2-iodo substituent create a significant lipophilic footprint. The tert-butyl group, in particular, disrupts water lattice structure, reducing aqueous solubility compared to unsubstituted aniline salts.

-

Ionic Domain: The anilinium hydrochloride moiety (

) provides the lattice energy and polarity required for solvation in protic media.

Key Insight: While most aniline salts are water-soluble, the high lipophilicity of the tert-butyl/iodo motif often renders this specific salt sparingly soluble in cold water , requiring alcohols (MeOH, EtOH) or dipolar aprotic solvents (DMSO, DMF) for full dissolution.

Solubility Profile: Salt vs. Free Base

The following matrix summarizes the observed and predicted solubility behaviors. This data drives the extraction and purification protocols in Section 3.

Table 1: Comparative Solubility Matrix

| Solvent Class | Specific Solvent | HCl Salt Form (Ionic) | Free Base Form (Neutral) | Operational Note |

| Aqueous | Water (pH 7) | Sparingly Soluble | Insoluble | Salt may require heating or co-solvent (MeOH) to dissolve in water. |

| Aqueous Acid | 1M HCl | Soluble | Soluble (Converts to Salt) | Excess Cl⁻ may cause "salting out" (common ion effect). |

| Protic Organic | Methanol / Ethanol | Highly Soluble | Soluble | Best solvents for recrystallizing the salt form. |

| Chlorinated | Dichloromethane (DCM) | Insoluble | Highly Soluble | Ideal biphasic extraction solvent. |

| Ethers | THF / Diethyl Ether | Poor / Insoluble | Soluble | Ether is excellent for precipitating the salt from alcoholic solutions. |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Sparingly Soluble | Used to wash away non-polar impurities from the salt. |

| Polar Aprotic | DMSO / DMF | Soluble | Soluble | Use only if necessary; difficult to remove during workup. |

Mechanism of Solubility Switching

The utility of this compound in synthesis relies on the ability to reversibly switch its solubility phenotype using pH adjustment. This mechanism allows for the separation of the product from non-basic impurities.

Diagram 1: Solubility Equilibrium & Phase Transfer

This diagram illustrates the reversible transition between the water-soluble (or polar-organic soluble) salt and the organic-soluble free base.

Figure 1 Caption: pH-dependent phase transfer mechanism. The ammonium salt favors polar media, while the deprotonated base partitions into non-polar organic solvents.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the precise solubility limit for your specific batch, as crystal habit and purity can influence saturation points.

Reagents: 4-(tert-Butyl)-2-iodoaniline HCl, Target Solvent (e.g., Water, MeOH).

-

Preparation: Weigh 100 mg of the HCl salt into a 4 mL glass vial.

-

Addition: Add the solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Record the volume required for complete dissolution (clear solution, no particulates).

-

Calculation: Solubility (mg/mL) = 100 mg / Total Volume (mL).

-

-

Validation: If undissolved after 2 mL (Solubility < 50 mg/mL), heat to 50°C. If it dissolves, the compound exhibits temperature-dependent solubility, ideal for recrystallization.

Protocol B: Purification via "Acid-Base Swing"

This is the standard industry method for purifying the free base from neutral organic impurities.

-

Dissolution: Dissolve crude 4-(tert-Butyl)-2-iodoaniline (free base) in Dichloromethane (DCM) (10 mL/g).

-

Salt Formation (Extraction): Extract the organic layer with 1M HCl (2 x 5 mL/g).

-

Mechanism: The aniline converts to the HCl salt and moves into the aqueous layer. Neutral impurities (starting materials, side products) remain in the DCM.

-

-

Wash: Wash the combined aqueous acidic layers with a small portion of fresh DCM to remove entrained organics.

-

Regeneration: Cool the aqueous layer to 0-5°C. Slowly adjust pH to >10 using 4M NaOH or Saturated

.-

Observation: The product will precipitate as a white/off-white solid or oil out.

-

-

Isolation: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x), dry over

, and concentrate in vacuo.

Protocol C: Recrystallization of the HCl Salt

If the salt form is required for storage (enhanced stability vs oxidation), use this method.

-

Solvent System: Ethanol (solvent) and Diethyl Ether (anti-solvent).

-

Dissolution: Dissolve the crude HCl salt in the minimum amount of boiling Ethanol.

-

Precipitation: Remove from heat. Add Diethyl Ether dropwise until a faint turbidity persists.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

-

Filtration: Collect crystals via vacuum filtration and wash with cold Ether.

Workflow Decision Tree

Use this logic flow to determine the optimal handling strategy based on your process goals.

Figure 2 Caption: Decision matrix for isolation and purification strategies based on impurity profile and storage needs.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10802330, 4-tert-butyl-2-iodoaniline. Retrieved from [Link]

-

Organic Syntheses (1931). p-Iodoaniline (General procedure for iodination of anilines). Org. Synth. 11, 62. Retrieved from [Link]

-

University of Calgary. Solubility of Organic Compounds: Principles of Acid-Base Extraction. Retrieved from [Link]

(Note: Specific solubility values for the HCl salt variant are derived from structural analog analysis and standard organic chemistry principles where direct literature values are absent.)

difference between 4-(tert-Butyl)-2-iodoaniline free base and hydrochloride salt

This technical guide provides an in-depth analysis of 4-(tert-Butyl)-2-iodoaniline , contrasting its free base and hydrochloride salt forms.[1] It is designed for researchers optimizing synthetic routes involving palladium-catalyzed cross-couplings or requiring stable intermediate storage.[1]

Free Base vs. Hydrochloride Salt | CAS: 63059-27-8 vs. 1799421-08-1[1]

Executive Summary: The Decision Matrix

For rapid decision-making in process chemistry and drug discovery, the choice between the free base and the salt depends on the immediate application phase.

| Feature | Free Base (CAS: 63059-27-8) | Hydrochloride Salt (CAS: 1799421-08-1) |

| Physical State | Low-melting solid or oil (MP ~42–43°C) | Crystalline Solid (High MP, typically >200°C) |

| Primary Utility | Direct Reagent for Pd-catalyzed couplings.[1] | Storage Form for long-term stability/inventory.[1][2][3] |

| Solubility | High in DCM, EtOAc, Toluene. Insoluble in water.[4] | Soluble in MeOH, DMSO, Water. |

| Stability | Prone to oxidation (browning) upon air exposure. | Resistant to oxidation; shelf-stable.[1] |

| Handling | Difficult to weigh (sticky/oily); requires inert gas. | Easy to weigh (free-flowing powder); hygroscopic.[1] |

| Acidity (pKa) | ~2.86 (Conjugate acid pKa) | Acidic in solution (pH < 3). |

Physicochemical Profiling

Structural & Electronic Divergence

The core scaffold features a tert-butyl group (lipophilic bulk) and an ortho-iodine atom.[1] The iodine atom exerts a significant inductive electron-withdrawing effect (-I), drastically reducing the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6).[1]

-

Free Base: The lone pair on the nitrogen is available but less nucleophilic due to the ortho-iodine.[1] The molecule packs inefficiently in the solid state due to the bulky tert-butyl group, resulting in a low melting point (~42°C). It often presents as a supercooled liquid or sticky solid.

-

HCl Salt: Protonation of the amine creates an ionic lattice. Despite the steric bulk, the ionic interactions (

) significantly increase the lattice energy, raising the melting point and stabilizing the solid form.[1]

Solubility & Partitioning Logic

The phase behavior is dictated by the ionization state of the amine.

Synthetic Utility & Reactivity[1]

Palladium-Catalyzed Cross-Couplings (Suzuki/Buchwald)

The primary use of this intermediate is in coupling reactions where the iodine serves as the oxidative addition handle.

-

Using the Free Base: Preferred for direct use. It enters the catalytic cycle without additives.

-

Using the HCl Salt: CRITICAL WARNING. You cannot add the amine hydrochloride directly to a standard Pd-coupling reaction without modification.[1]

-

Mechanism of Failure:[1] The acidic proton (

) will scavenge the base required for the Suzuki cycle (e.g., -

Correction: If using the salt, you must include an extra equivalent of base to neutralize the HCl in situ before the catalytic cycle begins.

-

Stability and Oxidation

Anilines are notorious for "browning" due to radical oxidation forming quinone imines and azo-linkages.[1]

-

Free Base: The electron-rich ring (despite the iodine) is susceptible to atmospheric oxidation. It must be stored under Argon/Nitrogen in the dark.

-

HCl Salt: Protonation locks the nitrogen lone pair, rendering it chemically inert to oxidation. This is the preferred form for bulk storage (>1 month).

Experimental Protocols

Protocol A: Conversion of Free Base to Hydrochloride Salt (Stabilization)

Use this protocol to stabilize the oil for long-term storage.[1]

-

Dissolution: Dissolve 10.0 mmol of 4-(tert-butyl)-2-iodoaniline (Free Base) in 20 mL of anhydrous Diethyl Ether or 1,4-Dioxane.

-

Acidification: Cool the solution to 0°C. Dropwise add 11.0 mmol (1.1 equiv) of 4M HCl in Dioxane.

-

Note: Aqueous HCl can be used, but anhydrous conditions yield a finer, easier-to-dry precipitate.[1]

-

-

Precipitation: A white to off-white precipitate will form immediately. Stir for 30 minutes at 0°C to ensure complete salt formation.

-

Isolation: Filter the solid under vacuum (Buchner funnel).

-

Washing: Wash the cake with cold (

) diethyl ether ( -

Drying: Dry under high vacuum at room temperature for 4 hours.

-

QC Check: The product should be a free-flowing solid, unlike the starting sticky oil.

-

Protocol B: Free-Basing for Synthesis (Activation)

Use this protocol to prepare the salt for a reaction where neutral conditions are strict.[1]

-

Partitioning: Suspend the Hydrochloride Salt in Ethyl Acetate (EtOAc).

-

Neutralization: Add an equal volume of Saturated Aqueous Sodium Bicarbonate (

).-

Why Mild Base? The pKa is low (~2.86), so strong base (NaOH) is not strictly necessary and might degrade other functional groups if present.

is sufficient to fully deprotonate.

-

-

Extraction: Shake vigorously until the solid dissolves and the organic layer is clear.

-

Separation: Separate the organic layer. Extract the aqueous layer once more with EtOAc.

-

Drying: Dry the combined organics over Anhydrous

or -

Concentration: Remove solvent in vacuo. The resulting oil is the active Free Base, ready for coupling.

Workflow Visualization: Salt-to-Reaction

References

-

PubChem. 4-tert-butyl-2-iodoaniline (Compound Summary).[1][5] National Library of Medicine. Available at: [Link]

-

Organic Syntheses. General Procedures for Iodination of Anilines. Org.[6][7] Synth. 1931, 11, 62. DOI: 10.15227/orgsyn.011.0062.[8] Available at: [Link]

Sources

- 1. 4-iodo-N-methylaniline - CAS:60577-34-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. 4-iodoaniline - Sarex Fine [sarex.com]

- 3. 4-iodoaniline - Sarex Fine [sarex.com]

- 4. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]

- 5. 4-Tert-butyl-2-iodo-aniline | C10H14IN | CID 10802330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Technical Application Note: Regioselective Ortho-Iodination of 4-tert-Butylaniline

Executive Summary

The iodination of electron-rich aromatic amines is a pivotal transformation in medicinal chemistry, particularly for generating precursors for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This guide details the regioselective synthesis of 2-iodo-4-tert-butylaniline from 4-tert-butylaniline .

While direct iodination of anilines is often plagued by oxidative degradation (tar formation) and poly-iodination, this note presents two validated protocols that ensure high regioselectivity and yield.

-

Protocol A (Green Oxidative): Utilizes

to generate electrophilic iodine species in situ, maximizing atom economy. -

Protocol B (Biphasic Buffered): Uses a classical

buffer system, ideal for scale-up and minimizing oxidative side products.

Mechanistic Insight & Regioselectivity

The Challenge of Aniline Iodination

Anilines are highly activated substrates for Electrophilic Aromatic Substitution (

Regiochemical Control

In 4-tert-butylaniline, the para position is blocked by the bulky tert-butyl group. The amino group strongly directs incoming electrophiles to the ortho and para positions.

-

Electronic Effect: The

lone pair donates density into the ring, activating positions 2 and 6 (ortho). -

Steric Effect: While the tert-butyl group is bulky, it is distant enough from the ortho positions relative to the amine to allow substitution.

-

Result: The reaction exclusively targets the C2 position, yielding 2-iodo-4-tert-butylaniline .

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the electrophilic iodination of 4-tert-butylaniline.

Experimental Protocols

Protocol A: Oxidative Iodination ( )

Best for: High atom economy, "Green" chemistry, small-to-medium scale (1g - 20g).

Mechanism: Hydrogen peroxide oxidizes the

Reagents

-

4-tert-butylaniline (1.0 equiv)

-

Iodine (

) (0.55 equiv) Note: Only 0.5 equiv is theoretically needed due to recycling, but slight excess ensures completion. -

Hydrogen Peroxide (30% aq) (0.6 - 1.0 equiv)

-

Solvent: Methanol or Ethanol (Reagent Grade)

Step-by-Step Workflow

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylaniline (10 mmol, ~1.49 g) in Methanol (20 mL).

-

Iodine Addition: Add Iodine (

, 5.5 mmol, ~1.40 g) in a single portion. The solution will turn dark brown. Stir for 5 minutes. -

Oxidant Addition (Critical):

-

Safety Note: The oxidation is exothermic.

-

Add

(30%, ~1.0 equiv) dropwise over 10-15 minutes. -

Maintain temperature between 20-30°C. Do not reflux.

-

-

Reaction Monitoring: Stir at room temperature for 1–2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2] The starting material spot should disappear.

-

Quenching: Once complete, add 10 mL of saturated Sodium Thiosulfate (

) solution. Stir vigorously for 10 minutes. The dark iodine color should fade to a light yellow/orange. -

Workup:

-

Evaporate the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Brine.[2]

-

Dry over anhydrous

, filter, and concentrate.

-

Protocol B: Biphasic Base-Mediated Iodination ( )

Best for: Scale-up (>50g), sensitive substrates prone to oxidation, avoiding peroxides.

Mechanism: Sodium bicarbonate acts as an acid scavenger, neutralizing

Reagents

-

4-tert-butylaniline (1.0 equiv)

-

Iodine (

) (1.05 equiv) -

Sodium Bicarbonate (

) (1.5 - 2.0 equiv) -

Solvent: Water / DCM (1:1 ratio) or Water / Methanol.

Step-by-Step Workflow

-

Preparation: In a flask, suspend

(15 mmol, 1.26 g) in Water (20 mL). -

Substrate Addition: Add 4-tert-butylaniline (10 mmol, 1.49 g) dissolved in DCM (20 mL). Stir rapidly to create an emulsion.

-

Controlled Iodination:

-

Cool the mixture to 0–5°C (Ice bath) to suppress oxidative polymerization.

-

Add powdered Iodine (

, 10.5 mmol, 2.66 g) in small portions over 20 minutes. -

Tip: Slow addition is crucial to prevent local high concentrations of iodine which cause tarring.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quench & Isolation:

-

Add saturated Sodium Thiosulfate to quench unreacted iodine.

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer once more with DCM.

-

Dry organics over

and concentrate.

-

Purification & Characterization

Purification Strategy

The crude product is often an oil or low-melting solid.

-

Flash Chromatography: Silica Gel; Eluent: 100% Hexanes

5% EtOAc/Hexanes. -

Recrystallization: If solid, recrystallize from Hexane or mild heating in Ethanol/Water.

Data Summary Table

| Parameter | Value / Observation |

| Appearance | Pale brown oil or off-white solid |

| Yield (Protocol A) | 85 - 92% |

| Yield (Protocol B) | 80 - 88% |

| Regioselectivity | >98% ortho-iodo (C2) |

| ~0.5 (Hexane/EtOAc 9:1) | |

| Storage | Light sensitive; store in amber vials at 4°C |

Expected NMR Signature ( )

- 7.65 (d, J=2.0 Hz, 1H): Proton at C3 (ortho to Iodine, meta to amine). The iodine atom causes a significant downfield shift and the meta-coupling is small.

- 7.20 (dd, J=8.5, 2.0 Hz, 1H): Proton at C5.

- 6.70 (d, J=8.5 Hz, 1H): Proton at C6 (ortho to amine). Shielded by the amine.

-

4.00 (br s, 2H):

- 1.28 (s, 9H): tert-butyl group.

Process Workflow Diagram

Figure 2: Operational workflow for the isolation of 2-iodo-4-tert-butylaniline.

Troubleshooting & Safety

Common Issues

-

Dark/Black Reaction Mixture: Indicates oxidation of the aniline ring.

-

Fix: Lower the reaction temperature (

). Ensure inert atmosphere (

-

-

Low Conversion:

-

Fix: Iodine quality is critical. Old iodine sublimes or oxidizes. Use fresh, finely powdered iodine.

-

-

Poly-iodination:

-

Fix: Strictly control stoichiometry. Do not exceed 1.05 equivalents of active iodine species.

-

Safety Directives

-

Hydrogen Peroxide: Strong oxidizer. Contact with combustibles may cause fire. Vent reaction vessels to prevent pressure buildup from

evolution. -

Iodine: Corrosive and sublimes. Weigh in a fume hood.

-

Waste: All aqueous waste containing iodine/iodide must be treated with thiosulfate before disposal to prevent release of volatile iodine.

References

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[3] Tetrahedron Letters, 43(29), 5047–5048.

-

Organic Syntheses. (1934). p-Iodoaniline.[4] Organic Syntheses, Coll. Vol. 2, p.347. (Classic reference for bicarbonate method adaptation).

-

Patil, Y. P., et al. (2006). Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, (i), 104-108.[5][6] (Demonstrates iodine/oxidant systems).

-

PubChem. (n.d.).[7][8] 4-tert-butyl-2-iodoaniline (Compound Summary).[8] National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 7. 4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Tert-butyl-2-iodo-aniline | C10H14IN | CID 10802330 - PubChem [pubchem.ncbi.nlm.nih.gov]

Buchwald-Hartwig amination with 2-iodo-4-tert-butylaniline

Application Note: Optimized Buchwald-Hartwig Amination of 2-iodo-4-tert-butylaniline

Part 1: Executive Summary & Strategic Analysis

2-iodo-4-tert-butylaniline is a high-value bifunctional building block. Its utility stems from the orthogonal reactivity of its two functional handles: the nucleophilic primary amine (-NH₂) and the electrophilic aryl iodide (-I).

While the tert-butyl group at the C4 position improves solubility and crystallizability, the ortho-relationship between the amine and the iodide presents a specific synthetic challenge: Catalyst Poisoning and Oligomerization.

The Core Challenge: In a standard Buchwald-Hartwig amination, this substrate can act as both the nucleophile (via -NH₂) and the electrophile (via C-I). Without careful catalyst selection, the reaction often devolves into uncontrolled self-coupling (polymerization) or formation of stable Pd-amine complexes that arrest the catalytic cycle.

The Solution: This guide details two distinct protocols:

-

Method A (Direct Coupling): Uses a chelating bisphosphine ligand (BINAP) to enforce reductive elimination and suppress catalyst poisoning. Best for simple aliphatic amines.

-

Method B (Protected Strategy): A high-fidelity route involving transient protection. Recommended for coupling with weak nucleophiles (anilines, amides) or valuable chiral amines.

Part 2: Chemical Logic & Mechanism

Substrate Analysis

-

Electronic Effect: The tert-butyl group (electron-donating) and the amino group (strongly electron-donating) make the aromatic ring electron-rich. This increases the barrier for Oxidative Addition into the C-I bond compared to electron-deficient aryl halides.

-

Steric Effect: The tert-butyl group is meta to the iodine, causing minimal steric interference. However, the ortho-amino group can act as a directing group or a chelator, potentially stabilizing off-cycle Pd(II) intermediates.

Catalytic Cycle & Ligand Selection

To succeed, the catalyst system must favor the intermolecular reaction with the external amine over the intramolecular chelation or intermolecular self-coupling.

-

Ligand Choice: We utilize rac-BINAP (Method A) or Xantphos . These wide-bite-angle bidentate ligands occupy two coordination sites on Palladium, preventing the substrate's -NH₂ from displacing the ligand and shutting down the cycle.

Figure 1: Mechanistic Pathway & Competition

Caption: The catalytic cycle highlights the critical competition between productive amine coordination and off-cycle poisoning/self-coupling pathways.

Part 3: Experimental Protocols

Method A: Direct Coupling (Pd/BINAP System)

Best for: Coupling secondary cyclic amines (e.g., morpholine, piperidine) where protection steps are deemed inefficient.

Reagents:

-

Substrate: 2-iodo-4-tert-butylaniline (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Catalyst Precursor: Pd(OAc)₂ (5 mol%)

-

Ligand: rac-BINAP (7.5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) - Chosen for milder deprotonation than NaOtBu.

-

Solvent: Toluene (anhydrous)

Step-by-Step Protocol:

-

Catalyst Pre-activation: In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and rac-BINAP (46.7 mg, 0.075 mmol). Add 2 mL of anhydrous Toluene. Stir at room temperature for 10 minutes until the solution turns a clear orange/red (formation of L₂Pd species).

-

Substrate Addition: Add 2-iodo-4-tert-butylaniline (275 mg, 1.0 mmol), Morpholine (105 µL, 1.2 mmol), and Cs₂CO₃ (651 mg, 2.0 mmol).

-

Degassing: Seal the vial with a septum cap. Sparge with Argon for 5 minutes.

-

Reaction: Heat the block to 100°C with vigorous stirring (800 rpm).

-

Monitoring: Monitor by LCMS at 2 hours. The aryl iodide peak (RT ~ high) should disappear.

-

Note: If significant starting material remains after 4h, add a second portion of Pd/Ligand (2.5 mol%).

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a viscous oil or low-melting solid.

Method B: Protected Strategy (The "Safe" Route)

Best for: Coupling with primary amines, anilines, or expensive chiral fragments.

Rationale: Protecting the aniline as an acetamide prevents self-coupling and catalyst binding.

Workflow Diagram:

Caption: Three-stage workflow to ensure high chemoselectivity when coupling challenging amines.

Protocol:

-

Protection: Treat 2-iodo-4-tert-butylaniline with Acetic Anhydride (1.1 equiv) in DCM to yield N-(2-iodo-4-tert-butylphenyl)acetamide.

-

Coupling:

-

React the protected intermediate (1.0 equiv) with the target amine (1.2 equiv).

-

Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%).

-

Base: NaOtBu (1.4 equiv).

-

Solvent: 1,4-Dioxane at 100°C.

-

-

Deprotection: Reflux the coupled product in EtOH/6N HCl (1:1) for 2 hours to reveal the free amine.

Part 4: Data & Troubleshooting

Table 1: Optimization of Reaction Conditions

| Variable | Condition | Outcome | Recommendation |

| Ligand | PPh₃ | < 10% Yield (Pd Black formation) | Avoid. Monodentate ligands fail due to instability. |

| Ligand | BINAP | 85-92% Yield | Standard. Excellent balance of rate and stability. |

| Ligand | XPhos | 60% Yield (Dehalogenation observed) | Use only for extremely hindered amines. |

| Base | NaOtBu | Fast, but incompatible with esters | Use for alkyl amines. |

| Base | Cs₂CO₃ | Slower, high functional group tolerance | Preferred for general screening. |

Troubleshooting Guide:

-

Problem: Hydrodehalogenation (Ar-I

Ar-H)-

Cause: Hydride source present (often from solvent or amine

-hydride elimination) or catalyst loading too low. -

Fix: Switch solvent to Toluene (less likely to donate hydride than dioxane/isopropanol). Increase catalyst loading to 5-10 mol%.

-

-

Problem: Low Conversion / Catalyst Death

-

Cause: The free amine of the substrate is binding Pd.

-

Fix: Switch to Method B (Protected Route) immediately. Do not waste time optimizing Method A if conversion is <50%.

-

References

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link

-

Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218. Link

Sources

- 1. Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligand-Free Pd-Catalyzed Double Carbonylation of Aryl Iodides with Amines to α-Ketoamides under Atmospheric Pressure of Carbon Monoxide and at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

using 4-(tert-Butyl)-2-iodoaniline as a building block for heterocycles

Application Note: Strategic Utilization of 4-(tert-Butyl)-2-iodoaniline in Diversity-Oriented Heterocyclic Synthesis

Introduction: The Ortho-Halo Advantage

4-(tert-Butyl)-2-iodoaniline (CAS: 128318-63-8) represents a high-value building block in medicinal chemistry, specifically designed for the rapid assembly of privileged heterocyclic scaffolds. While simple haloanilines are ubiquitous, this specific derivative offers a unique convergence of structural and electronic advantages:

-

The Ortho-Iodo Handle: Iodine is the most reactive halogen for transition-metal catalyzed cross-couplings (Pd, Cu), allowing for oxidative addition under milder conditions than corresponding bromides or chlorides. This preserves sensitive functional groups elsewhere in the molecule.

-

The tert-Butyl Anchor: Located at the C4 position (para to the amine), the tert-butyl group serves as a lipophilic anchor. In drug discovery, this moiety is frequently employed to fill hydrophobic pockets in protein targets, improve metabolic stability (blocking metabolic oxidation at the para-position), and modulate oral bioavailability.

-

Regiochemical Fidelity: Unlike meta-substituted anilines which can lead to regioisomeric mixtures during cyclization, the 2,4-substitution pattern of this building block directs cyclization predictably, ensuring high product purity.

Strategic Analysis: Reactivity & Pathways

The utility of 4-(tert-butyl)-2-iodoaniline stems from its ability to act as a bis-nucleophile (after metal insertion) or an ambiphilic synthone (nucleophilic Nitrogen + electrophilic Carbon-Iodine).

Reactivity Map

Figure 1: Strategic connectivity map illustrating the divergent synthesis pathways accessible from the core substrate.

Application Protocols

Protocol A: The Larock Indole Synthesis

Target: 2,3-Disubstituted-5-(tert-butyl)indoles

The Larock heteroannulation is the gold standard for converting 2-iodoanilines into indoles. The tert-butyl group at C4 of the aniline translates to the C5 position of the indole, a critical position for serotonin receptor modulators.

Mechanism:

-

Reduction of Pd(II) to Pd(0).

-

Oxidative addition of the C–I bond.

-

Coordination and regioselective insertion of the internal alkyne.

-

Intramolecular nucleophilic attack of the nitrogen on the vinyl-palladium intermediate.

-

Reductive elimination.

Detailed Methodology:

| Component | Reagent/Condition | Role |

| Catalyst | Pd(OAc)₂ (5 mol%) | Pre-catalyst source of Pd. |

| Ligand | Triphenylphosphine (PPh₃) | Optional; often omitted to speed up reaction (ligandless conditions). |

| Base | K₂CO₃ (3.0 equiv) | Neutralizes HI generated during the cycle. |

| Additive | LiCl (1.0 equiv) | Crucial: Stabilizes the anionic Pd-intermediate, preventing aggregation. |

| Solvent | DMF | High boiling point, polar aprotic to dissolve inorganic bases. |

Step-by-Step Procedure:

-

Preparation: An oven-dried Schlenk tube is charged with 4-(tert-butyl)-2-iodoaniline (1.0 mmol, 275 mg), the internal alkyne (1.2 mmol), K₂CO₃ (3.0 mmol), LiCl (1.0 mmol), and Pd(OAc)₂ (0.05 mmol).

-

Degassing: The tube is evacuated and backfilled with Argon (3 cycles). This is critical; oxygen promotes homocoupling of alkynes and deactivates the catalyst.

-

Solvation: Anhydrous DMF (5 mL) is added via syringe.

-

Reaction: The mixture is heated to 100°C for 12–24 hours. Monitor via TLC (Hexane/EtOAc). The starting iodide typically disappears within 6 hours.

-

Workup: Dilute with diethyl ether and wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄.

-

Purification: Flash chromatography. Note: The tert-butyl group increases lipophilicity; use a gradient starting from 100% Hexanes to 95:5 Hexanes:EtOAc.

Protocol B: Copper-Catalyzed Benzimidazole Formation

Target: 2-Substituted-5-(tert-butyl)benzimidazoles

This protocol utilizes a cascade reaction involving a copper-catalyzed Ullmann-type coupling followed by intramolecular condensation.

Step-by-Step Procedure:

-

Reagents: Combine 4-(tert-butyl)-2-iodoaniline (1.0 mmol), Sodium Azide (NaN₃, 2.0 mmol), and the aldehyde or benzyl alcohol coupling partner (1.2 mmol) in a reaction vial.

-

Catalyst System: Add CuI (10 mol%) and L-Proline (20 mol%) as the ligand.

-

Solvent/Base: Add DMSO (3 mL) and K₂CO₃ (2.0 equiv).

-

Conditions: Heat to 110°C for 18 hours under air (oxidative conditions are required if starting from benzyl alcohols).

-

Isolation: Pour into ice water. The lipophilic tert-butyl product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water if necessary.

Comparative Data & Optimization

Table 1: Halogen Reactivity Comparison for Heterocycle Synthesis

| Substrate Analog | Reactivity (Pd-coupling) | Conditions Required | Yield (Typical) |

| 2-Iodo -4-(t-butyl)aniline | High | 80–100°C, Standard Ligands | 85–95% |

| 2-Bromo -4-(t-butyl)aniline | Moderate | 100–120°C, Electron-Rich Ligands (e.g., XPhos) | 60–75% |

| 2-Chloro -4-(t-butyl)aniline | Low | >130°C, Specialized Catalysts (Pd-NHC) | <40% |

Expert Insight: The 2-iodo variant is approximately 100x more reactive than the chloro-analog in oxidative addition steps. This allows the use of cheaper, ligand-free Pd(OAc)₂ systems rather than expensive Buchwald precatalysts.

Workflow Visualization

The following diagram outlines the decision logic for the Larock synthesis, including critical checkpoints for troubleshooting.

Figure 2: Operational workflow for the Larock Indole Synthesis.

Safety & Handling

-

Light Sensitivity: Iodinated anilines are photosensitive. Carbon-Iodine bonds can undergo homolysis under strong UV light, leading to radical formation and degradation (darkening of the solid). Store in amber vials at 2–8°C.

-

Toxicity: Like all anilines, this compound should be treated as a potential sensitizer and methemoglobinemia agent. Wear nitrile gloves and work in a fume hood.

-

Waste: Iodine-containing waste should be segregated from general organic waste in some jurisdictions to prevent the formation of reactive species in incinerators.

References

-

Larock Indole Synthesis (Original Methodology): Larock, R. C., & Yum, E. K. (1991).[1][2] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

-

Physical Properties & Safety Data: PubChem Compound Summary for CID 10802330, 4-tert-butyl-2-iodoaniline.[3] [Link]

-

General Palladium Heterocycle Synthesis Reviews: Zeni, G., & Larock, R. C. (2004). Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition.[1] Chemical Reviews, 104(5), 2285–2310. [Link]

Sources

Application Note: Synthesis and Isolation of 4-(tert-Butyl)-2-iodoaniline Hydrochloride

Executive Summary

This application note details the protocol for converting 4-(tert-Butyl)-2-iodoaniline (Free Base) into its Hydrochloride (HCl) salt . While the free base is a common intermediate in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, it is prone to oxidative darkening and shelf-life degradation. Conversion to the HCl salt significantly enhances long-term stability, crystallinity, and water solubility for downstream aqueous applications.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Chemical Identity & Properties

| Property | Data |

| Compound Name | 4-(tert-Butyl)-2-iodoaniline Hydrochloride |

| CAS (Free Base) | 128318-63-8 |

| Molecular Formula | |

| Molecular Weight | 311.59 g/mol (Salt) / 275.13 g/mol (Free Base) |

| Predicted pKa | ~2.86 (Conjugate acid) |

| Appearance | White to off-white crystalline solid (Salt) |

| Storage | Desiccate at 2–8°C; Protect from light (Iodine-carbon bond sensitivity) |

Critical Process Parameters (CPPs)

To ensure a self-validating and reproducible process, the following parameters must be controlled:

-

Anhydrous Conditions: Due to the electron-withdrawing effect of the ortho-iodine atom, the basicity of the aniline nitrogen is reduced (pKa < 4.6). The resulting salt can be prone to hydrolysis.[1] Method A (Anhydrous) is strongly recommended over aqueous methods to prevent "oiling out" or hydrolysis.

-

Temperature Control: The reaction is exothermic. Maintain temperature < 10°C during acid addition to prevent iodine liberation (discoloration).

-

Stoichiometry: Use a slight excess of HCl (1.05 – 1.10 equiv). Large excesses can trap HCl in the lattice, leading to hygroscopic solids.

Experimental Protocols

Method A: Anhydrous Precipitation (Recommended)

Best for: High purity, long-term storage, and preventing hydrolysis.

Reagents:

-

Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (

) (10 mL/g) -

Acid Source: 4.0 M HCl in 1,4-Dioxane (1.1 equiv)

Procedure:

-

Dissolution: Charge a dry round-bottom flask with 4-(tert-Butyl)-2-iodoaniline. Add MTBE or

and stir until fully dissolved. The solution should be clear/pale yellow. -

Cooling: Place the flask in an ice-water bath (0–5°C).

-

Acid Addition: Add the 4.0 M HCl in Dioxane solution dropwise over 10–15 minutes.

-

Observation: A white precipitate should form immediately.

-

Scientific Rationale: The non-polar ether solvent acts as an antisolvent for the polar ionic salt, forcing precipitation.

-

-

Aging: Stir the slurry at 0°C for 30 minutes, then remove the bath and stir at room temperature for 1 hour. This "aging" process allows crystal growth and prevents the inclusion of impurities.

-

Filtration: Collect the solid via vacuum filtration using a sintered glass funnel (Porosity M).

-

Washing: Wash the filter cake with cold MTBE (

mL/g) to remove unreacted free base and iodine impurities. -

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

-

Note: Do not exceed 60°C to avoid liberating iodine.

-

Method B: Aqueous/Recrystallization (Alternative)

Best for: Large scale or when anhydrous reagents are unavailable.

Procedure:

-

Dissolve the free base in a minimum volume of Ethanol (EtOH).

-

Add 1.1 equivalents of concentrated aqueous HCl (37%).

-

Evaporate the solvent under reduced pressure (Rotavap) until a solid residue remains.

-

Trituration: If the residue is an oil or sticky gum, add cold

and scratch the flask walls with a glass rod to induce crystallization. -

Recrystallization: Recrystallize from Isopropanol (IPA) if high purity is required.

Process Workflow Diagram

Figure 1: Logical workflow for the anhydrous conversion of 4-(tert-Butyl)-2-iodoaniline to its HCl salt, including a contingency for "oiling out."

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Oiling Out (Sticky gum instead of solid) | Impurities or high solubility in solvent mixture. | Decant supernatant. Add fresh anhydrous |

| Pink/Purple Coloration | Oxidation of Iodine (I2 liberation). | Ensure temperature was kept <10°C during acid addition. Wash final solid with cold ether until washings are clear. |

| Low Yield | Salt is too soluble in the chosen ether. | Cool the slurry to -20°C before filtering. Add Hexanes as a co-antisolvent. |

| Hygroscopic Solid | Excess HCl trapped in lattice. | Dry longer under high vacuum. Store in a desiccator with |

Quality Control (QC) Validation

To verify the successful formation of the salt, perform the following checks:

-

-NMR (DMSO-

-

Look for a broad singlet between 8.0 – 10.0 ppm . This represents the ammonium protons (

), which are absent in the free base. -

Aromatic proton shifts will move slightly downfield due to the positive charge on the nitrogen.

-

-

Melting Point:

-

The salt will have a significantly higher melting point than the free base (Free base MP is often low or liquid; Salt MP likely >150°C with decomposition).

-

-

Silver Nitrate Test (Qualitative):

-

Dissolve a small amount in water/nitric acid. Add

. A thick white precipitate (

-

References

-

ChemicalBook. (2023). 4-tert-Butyl-2-iodo-aniline Properties and Predicted pKa. Retrieved from

-

PubChem. (2023). 4-tert-butyl-2-iodoaniline Compound Summary. National Library of Medicine.[2] Retrieved from [2]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

BenchChem. (2025).[4] Effective Drying of Aniline Hydrochloride Salts.[4][5] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Tert-butyl-2-iodo-aniline | C10H14IN | CID 10802330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butyl-2-iodo-aniline manufacturers and suppliers in india [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Advanced Protocols for Palladium-Catalyzed Cross-Coupling of ortho-Iodoanilines

Executive Summary

Ortho-iodoanilines represent a "privileged" class of substrates in medicinal chemistry. Unlike their para or meta counterparts, the ortho disposition of the nucleophilic amine (

This guide details two high-value protocols optimized for drug discovery workflows:

-

The Larock Heteroannulation: For the rapid assembly of 2,3-disubstituted indoles.[1][2][3]

-

Chemoselective Suzuki-Miyaura Coupling: For the synthesis of 2-aminobiphenyls without amine protection.

Mechanistic Intelligence & Strategic Planning

The "Ortho-Effect" in Catalysis

In o-iodoanilines, the amine group is not merely a bystander; it is an active participant.

-

Coordination: The nitrogen lone pair can coordinate to Pd(II) intermediates, potentially stabilizing them but also slowing down reductive elimination if the bite angle is strained.

-

Directing Group: In C-H activation or carbonylation, the amine directs the metal to the ortho position.

-

Nucleophilicity: In the Larock sequence, the amine acts as an intramolecular nucleophile, displacing the halide from the vinyl-palladium intermediate.

Decision Matrix: Selecting the Right Pathway

Before initiating wet chemistry, select the protocol based on the desired structural outcome.

Figure 1: Strategic decision tree for o-iodoaniline functionalization.

Protocol A: The Larock Indole Synthesis

Application: Synthesis of complex indoles from internal alkynes.

Mechanism: Oxidative addition

Mechanistic Insight (The Chloride Effect)

A critical, often overlooked factor in the Larock synthesis is the role of chloride ions (added as LiCl or

-

Stabilization: Chloride ions coordinate to the Pd(0) species to form anionic

complexes, which are more stable against aggregation than "naked" Pd(0). -

Acceleration: They facilitate the oxidative addition of the aryl iodide.

Figure 2: Catalytic cycle of the Larock Indole Synthesis highlighting key intermediate steps.[1]

Detailed Experimental Procedure

Scale: 1.0 mmol | Time: 12–24 h | Temp: 100 °C

Reagents:

-

o-Iodoaniline (1.0 equiv, 219 mg)

-

Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

- (5 mol%, 11 mg)

- (5.0 equiv, anhydrous)

-

LiCl (1.0 equiv) — CRITICAL ADDITIVE

-

DMF (Dimethylformamide) (5 mL, anhydrous, degassed)

Step-by-Step Workflow:

-

Preparation: Dry the Schlenk tube and magnetic stir bar in an oven at 120 °C for 1 hour. Cool under a stream of Argon.

-

Charging Solids: Add o-iodoaniline, the alkyne,

, LiCl, and-

Note: If the alkyne is a liquid, add it after the solvent.

-

-

Degassing: Seal the tube. Evacuate and backfill with Argon three times.

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Tip: DMF must be "dry" (<500 ppm water) to prevent hydrolysis of intermediates, though the reaction is moderately tolerant to moisture compared to organolithium chemistry.

-

-

Reaction: Heat the mixture to 100 °C in an oil bath with vigorous stirring.

-

Visual Check: The reaction typically turns black (Pd nanoparticles) over time. This is normal.

-

-

Work-up: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 20 mL) to remove DMF and inorganic salts.

-

Why Ether? Ethyl acetate can sometimes co-extract DMF; ether provides a cleaner separation.

-

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Regioselectivity Rule:

In the insertion step, the palladium moiety prefers the less sterically hindered carbon of the alkyne. Consequently, the bulkier group of the alkyne (

Protocol B: Suzuki-Miyaura Coupling (Unprotected Amine)

Application: Synthesis of biaryl amines (e.g., 2-aminobiphenyls). Challenge: Preventing Pd coordination to the free amine and ensuring the C-I bond reacts exclusively over potential C-Br/C-Cl bonds elsewhere in the molecule.

Optimization Data: Ligand Effects

The choice of ligand is paramount to outcompete the substrate amine for binding to Palladium.

| Entry | Catalyst System | Base / Solvent | Yield (%) | Notes |

| 1 | 65-75 | Standard. Moderate yields due to slow oxidative addition. | ||

| 2 | 95+ | Recommended. SPhos is bulky and electron-rich. | ||

| 3 | 80-85 | Good for sterically crowded boronic acids. | ||

| 4 | Ligand-Free | 40-60 | Green but unreliable for complex pharma substrates. |

Detailed Experimental Procedure

Scale: 1.0 mmol | Time: 2–6 h | Temp: 80 °C

Reagents:

-

o-Iodoaniline (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)[4]

- (2 mol%)[4]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

- (2.0 equiv)

-

Toluene/Water (10:1 ratio)

Step-by-Step Workflow:

-

Catalyst Pre-complexation (Optional but Recommended): In the reaction vessel, stir

and SPhos in a small amount of toluene for 10 minutes under Argon. This generates the active -

Substrate Addition: Add the o-iodoaniline, boronic acid, and

. -

Solvent: Add the Toluene/Water mixture.

-

Why Water? Boronic acids require a base to form the reactive boronate species (

). Water solubilizes the inorganic base, facilitating this transmetallation step.

-

-

Reaction: Heat to 80 °C. Monitor by TLC or LCMS.

-

Note:o-iodoanilines react very fast (often < 2 hours) due to the weak C-I bond. Avoid prolonged heating to prevent dehalogenation side reactions.

-

-

Work-up: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography.

Troubleshooting & Critical Parameters

Catalyst Poisoning

If conversion stalls at ~20-30%:

-

Cause: The free amine is forming a stable complex with Pd(II), arresting the cycle.

-

Solution: Increase reaction temperature to 100-110 °C to promote ligand dissociation, or switch to a bidentate ligand like dppf which chelates more strongly than the amine.

Oxidation of Starting Material

o-Iodoanilines oxidize to dark purple/black solids upon air exposure.

-

Protocol: Always verify the color of the starting material. If dark, recrystallize from Ethanol/Water before use. Impurities act as radical scavengers and can kill the catalytic cycle.

Regioselectivity Reversal (Larock)

If the "wrong" indole isomer is formed:

-

Tactic: Use a silyl-substituted alkyne (e.g., TMS-alkyne). The TMS group is extremely bulky and will force the other group to the C3 position with >98:2 selectivity. The TMS group can be removed later (TBAF) or converted to an iodide (ICl) for further coupling.

References

-

Larock Indole Synthesis (Original): Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1] Journal of the American Chemical Society, 1991 , 113, 6689–6690. Link

-

Mechanism & Chloride Effect: Larock, R. C.[5] "Palladium-catalyzed annulation."[1][2][3][5][6] Journal of Organometallic Chemistry, 1999 , 576, 111–124. Link

-

Suzuki Coupling of Unprotected Anilines: McKenna, J. M., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." RSC Advances, 2024 , 14, 28722. Link

-

Carbonylation Applications: Gao, S., et al. "Palladium-catalyzed carbonylation of o-iodoanilines for synthesis of isatoic anhydrides."[7] The Journal of Organic Chemistry, 2014 , 79, 4196–4200.[7] Link

-

Sonogashira/Cyclization Sequence: Cacchi, S., et al. "Synthesis of 2,3-disubstituted indoles."[8][9] Organic Letters, 2003 , 5, 3843. Link

Sources

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-catalyzed carbonylation of o-iodoanilines for synthesis of isatoic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Synthesis of 6-(tert-Butyl)indole Derivatives from 4-(tert-Butyl)-2-iodoaniline: Advanced Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Specifically, substitution at the 6-position of the indole ring can significantly modulate pharmacological activity. This application note provides an in-depth guide to the synthesis of 6-(tert-butyl)indole derivatives, utilizing the versatile starting material, 4-(tert-butyl)-2-iodoaniline. We present detailed, field-proven protocols for two powerful palladium-catalyzed methodologies: the Larock Indole Synthesis for direct access to 2,3-disubstituted indoles, and the Sonogashira Coupling followed by intramolecular cyclization for the preparation of 2-substituted indoles. The causality behind experimental choices, mechanistic pathways, and comparative data are discussed to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of the Indole Nucleus

The indole ring system is one of the most significant heterocyclic motifs in drug discovery, valued for its ability to mimic peptide structures and participate in crucial biological interactions.[1][2] The strategic placement of substituents on this nucleus allows for the fine-tuning of a compound's properties. The tert-butyl group at the 6-position, introduced via 4-(tert-butyl)-2-iodoaniline, serves as a lipophilic and sterically demanding handle that can enhance metabolic stability and modulate receptor binding.

This guide focuses on palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex heterocyclic systems by offering mild, efficient, and highly versatile pathways.[1][3] We will explore two primary strategies starting from 4-(tert-butyl)-2-iodoaniline, a readily available and highly reactive precursor for these transformations.

Part 1: The Larock Indole Synthesis for 2,3-Disubstituted Indoles

The Larock indole synthesis, or Larock heteroannulation, is a powerful one-pot reaction that constructs the indole core from an ortho-iodoaniline and a disubstituted alkyne using a palladium catalyst.[4][5][6] This method is exceptionally versatile, tolerating a wide range of functional groups on both coupling partners and providing direct access to sterically hindered 2,3-disubstituted indoles.[1][7]

Principle and Mechanism

The reaction proceeds through a well-established palladium catalytic cycle. The choice of an ortho-iodoaniline is critical, as the C-I bond is highly reactive towards oxidative addition, which initiates the cycle.[8]

The accepted mechanism involves several key steps[1][4][6]:

-

Reduction of Pd(II) to Pd(0): The active Pd(0) catalyst is generated in situ from a Pd(II) precursor like Palladium(II) acetate.

-

Oxidative Addition: The 4-(tert-butyl)-2-iodoaniline oxidatively adds to the Pd(0) center, forming an arylpalladium(II) intermediate.

-

Alkyne Coordination and Insertion: The disubstituted alkyne coordinates to the palladium complex and undergoes a regioselective syn-insertion into the aryl-palladium bond. This step is crucial for determining the final substitution pattern.

-

Intramolecular Cyclization: The aniline nitrogen atom displaces the halide on the palladium, forming a six-membered palladacycle.

-

Reductive Elimination: The final step involves reductive elimination to form the aromatic indole ring and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

A key feature of the Larock synthesis is its regioselectivity. When an unsymmetrical alkyne is used, the reaction generally favors the product where the bulkier alkyne substituent is located at the C2 position of the indole.[4][7]

Visualization: The Larock Catalytic Cycle

Sources

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. Blog Posts [dukevertices.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

improving solubility of 4-(tert-Butyl)-2-iodoaniline hydrochloride in DMSO

Topic: Solubilization of 4-(tert-Butyl)-2-iodoaniline hydrochloride in DMSO Ticket ID: SOL-TBI-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Compound Profile

The Challenge: You are attempting to dissolve 4-(tert-Butyl)-2-iodoaniline hydrochloride in Dimethyl Sulfoxide (DMSO). While DMSO is a "universal solvent," this specific compound presents a conflicting duality:

-

The Hydrochloride Salt: Ionic and highly polar, requiring a high dielectric constant to dissociate.

-

The Organic Backbone: The tert-butyl group and iodine atom render the core molecule significantly lipophilic (hydrophobic) and sterically bulky.

The Diagnosis: If you are experiencing precipitation, "oiling out," or persistent turbidity, the root cause is likely hygroscopicity . DMSO is extremely hygroscopic; even 1-2% water content (absorbed from the air) can drastically reduce its solvating power for the lipophilic cation of your salt.

Physicochemical Snapshot

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Structure | Aniline w/ t-butyl (C4H9) & Iodine (I) | High lipophilicity; bulky groups hinder solvation.[1] |

| Salt Form | Hydrochloride (HCl) | Increases lattice energy; requires dissociation. |

| DMSO Interaction | Polar Aprotic | Excellent for the salt if dry. |

| Water Sensitivity | High | Critical Failure Point. Water acts as an anti-solvent. |

| Stability | Light/Heat Sensitive | Iodine bond is labile; avoid T > 60°C. |

Troubleshooting Workflow (Decision Tree)

Before proceeding with physical manipulation, determine the state of your solvent and solute.

Figure 1: Decision matrix for troubleshooting solubility issues. Note that water contamination is the most common failure mode for lipophilic salts in DMSO.

Standard Operating Procedures (SOPs)

Protocol A: Kinetic Solubilization (The "Standard" Method)

Use this for initial attempts with concentrations < 50 mM.

Theory: The crystal lattice of the HCl salt is stable. You need to supply energy (heat/sonication) to overcome the lattice energy, allowing the DMSO molecules to intercalate and solvate the ions.

-

Preparation: Weigh the compound into a glass vial (avoid plastics that may leach).

-

Solvent Addition: Add Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).

-

Tip: If the DMSO bottle has been open for >1 week, it likely contains water. Use a fresh ampoule or dry over 3Å molecular sieves.

-

-

Vortex: Vortex vigorously for 60 seconds.

-

Sonication: Sonicate in a water bath at ambient temperature for 10–15 minutes.

-

Thermal Assist: If particles remain, heat the vial to 50°C (Max 60°C) for 5 minutes, then vortex again.

-

Visual Check: The solution should be clear. If it is "milky," water is present.

-

Protocol B: In-Situ Neutralization (The "Advanced" Method)

Use this if Protocol A fails or if you are working at high concentrations (>100 mM).[1]

Theory: The hydrochloride salt may simply be too lattice-stable or the cation too lipophilic for the DMSO to solvate effectively as an ion pair. By adding a base, you remove the HCl, converting the compound back to its Free Base form. The Free Base (neutral organic molecule) is highly lipophilic and will dissolve instantly in DMSO.

Reagents:

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Steps:

-

Suspend the 4-(tert-Butyl)-2-iodoaniline HCl in DMSO.

-

Add 1.1 to 1.5 molar equivalents of TEA or DIPEA.

-

Calculation: If you have 1 mmol of compound, add 1.1 mmol of base.

-

-

Vortex: The solution should clear up almost immediately as the salt converts to the free base.

-

Note: Your solution now contains the free aniline and Triethylamine Hydrochloride (TEA·HCl). TEA·HCl is generally soluble in DMSO.

-

Validation: Ensure your downstream application (e.g., biological assay or reaction) can tolerate the presence of the organic base.

-

Frequently Asked Questions (FAQ)

Q1: Why does my solution turn yellow/brown over time? A: This indicates dehalogenation or oxidation . Iodo-compounds are sensitive to light (photolysis) and heat.[1]

-

Fix: Store stock solutions in amber glass vials. Wrap in aluminum foil. Store at -20°C. Avoid repeated freeze-thaw cycles.

Q2: Can I use water to help dissolve the salt? A: Absolutely not. While water dissolves inorganic salts (like NaCl), your compound has a massive hydrophobic region (tert-butyl + iodo-benzene ring).[1] Adding water increases the polarity of the solvent mixture, causing the hydrophobic organic backbone to "crash out" (precipitate). Keep the system strictly anhydrous.

Q3: The solution freezes in the fridge. Is this normal? A: Yes. Pure DMSO freezes at 18.5°C (65°F) .

-

Handling: You must thaw the solution completely at room temperature (or 37°C) and vortex before use.

-

Warning: If the compound precipitates upon thawing, it may be due to "salting out" during the freezing process. Heat to 50°C to redissolve.

Q4: I need to use this in a cell culture assay. Will the DMSO kill my cells? A: High concentrations of DMSO are cytotoxic.

-

Limit: Keep the final DMSO concentration in your cell media below 0.5% (v/v) (ideally <0.1%).

-

Dilution Strategy: Perform a serial dilution in DMSO first, then perform the final large dilution step into the aqueous media to prevent precipitation shock.

References

-

Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

-

Balakin, K. V., et al. (2006). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 11(3), 226–235. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Iodoaniline.[1][5][6][7] Link

-

BenchChem. (2025).[8] Impact of hygroscopic DMSO on solubility. Technical Guide. Link

Sources

- 1. 4-tert-Butylaniline | 769-92-6 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Iodoaniline | 540-37-4 [chemicalbook.com]

- 6. calibrechem.com [calibrechem.com]

- 7. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Coupling Reactions with 4-(tert-Butyl)-2-iodoaniline

Welcome to our dedicated technical support guide for researchers working with 4-(tert-Butyl)-2-iodoaniline. This resource is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during cross-coupling reactions. Our goal is to empower you with the knowledge to optimize your synthetic routes and minimize unwanted side reactions, particularly the prevalent issue of deiodination.

Introduction: The Challenge of 4-(tert-Butyl)-2-iodoaniline

4-(tert-Butyl)-2-iodoaniline is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the aniline moiety and the steric hindrance imposed by the ortho-iodo and para-tert-butyl groups can lead to a significant side reaction: hydrodeiodination, the premature loss of the iodine atom. This guide will walk you through the mechanisms of deiodination and provide actionable strategies to mitigate this issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of 4-(tert-butyl)aniline as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this deiodination?

A1: The formation of 4-(tert-butyl)aniline is a classic case of hydrodeiodination, a common side reaction in palladium-catalyzed cross-coupling.[1][2] The primary culprits for this unwanted reaction with a substrate like 4-(tert-Butyl)-2-iodoaniline are:

-

Steric Hindrance: The bulky tert-butyl group and the ortho-iodo substituent create significant steric congestion around the reaction center. This can slow down the desired cross-coupling pathway, giving the competing deiodination pathway more time to occur.[3][4][5]

-

Electron-Rich Substrate: The electron-donating amino group increases the electron density on the aromatic ring, which can sometimes facilitate side reactions.

-

Reaction Conditions: High temperatures, certain bases, and inappropriate ligand selection can all promote deiodination.

Troubleshooting Steps:

-

Lower the Reaction Temperature: Elevated temperatures can promote the cleavage of the C-I bond.[6] If your reaction conditions allow, try running the reaction at a lower temperature for a longer period.

-

Optimize Your Ligand: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often essential.[7][8][9] These ligands promote the desired reductive elimination step over side reactions. Consider ligands like SPhos, XPhos, or RuPhos.

-

Re-evaluate Your Base: Strong bases can sometimes contribute to deiodination. If you are using a strong base like sodium tert-butoxide, consider switching to a milder base such as potassium carbonate or cesium carbonate.[10]

-

Use a Pre-formed Catalyst: Using a well-defined palladium pre-catalyst can sometimes give more reproducible results and lower the incidence of side reactions compared to generating the active catalyst in situ.

Understanding the Mechanism: Deiodination Pathways

To effectively prevent deiodination, it's crucial to understand the mechanistic pathways through which it occurs. In palladium-catalyzed cross-coupling reactions, the desired productive cycle competes with one or more deiodination pathways.

Figure 1: Competing catalytic cycles in cross-coupling reactions.

As illustrated in Figure 1, after the initial oxidative addition of 4-(tert-Butyl)-2-iodoaniline to the Pd(0) catalyst, the resulting Pd(II) intermediate can either proceed through the desired transmetalation and reductive elimination steps or be diverted into a deiodination pathway, leading to the formation of 4-(tert-butyl)aniline.

Recommended Protocols for Suppressing Deiodination

Here are starting-point protocols for common cross-coupling reactions with 4-(tert-Butyl)-2-iodoaniline, designed to minimize deiodination.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for coupling 4-(tert-Butyl)-2-iodoaniline with a boronic acid or ester, employing a bulky phosphine ligand to facilitate the reaction of a sterically hindered substrate.[4][8]

| Component | Amount (mol%) | Notes |

| 4-(tert-Butyl)-2-iodoaniline | 1.0 equiv | |

| Boronic Acid/Ester | 1.2-1.5 equiv | |

| Pd₂(dba)₃ | 2 mol% | Palladium Precursor |

| SPhos | 4 mol% | Ligand |

| K₃PO₄ | 2.0 equiv | Base |

| Solvent | Toluene/Water (10:1) | Degas thoroughly |

| Temperature | 80-100 °C | Monitor progress by TLC/GC-MS |

Step-by-Step Methodology:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(tert-Butyl)-2-iodoaniline, the boronic acid/ester, and K₃PO₄.

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a portion of the degassed toluene.

-

Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.

-

Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

For the coupling of 4-(tert-Butyl)-2-iodoaniline with a primary or secondary amine, a slightly different catalyst system is often required. The use of a strong, non-nucleophilic base is critical.[1][11][12]

| Component | Amount (mol%) | Notes |

| 4-(tert-Butyl)-2-iodoaniline | 1.0 equiv | |

| Amine | 1.2 equiv | |

| Pd(OAc)₂ | 2 mol% | Palladium Precursor |

| RuPhos | 4 mol% | Ligand |

| NaOtBu | 1.5 equiv | Base |

| Solvent | Toluene | Anhydrous and degassed |